Triammonium hydrogen ((dodecylimino)bis(methylene))bisphosphonate

Description

Chemical Classification and Nomenclature

This compound belongs to the bisphosphonate class, distinguished by a central P–C–P bond that replaces the oxygen bridge in pyrophosphate (P–O–P). This substitution confers resistance to enzymatic hydrolysis, a hallmark of bisphosphonate stability. The compound’s IUPAC name, triammonium [dodecyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate , reflects its three ammonium counterions, dodecyl (C₁₂H₂₅) alkyl chain, and dual phosphonate groups.

The molecular formula is inferred as C₁₄H₄₂N₄O₆P₂ , derived by analogy to structurally similar compounds such as triammonium hydrogen [(octylimino)bis(methylene)]bisphosphonate (C₁₀H₃₄N₄O₆P₂) and diammonium derivatives of dodecylimino analogs. The dodecyl group introduces hydrophobicity, while the ammonium ions enhance aqueous solubility, creating a amphiphilic profile critical for interfacial interactions.

Historical Development of Bisphosphonate Compounds

Bisphosphonates emerged in the 1960s as synthetic analogs of pyrophosphate, initially investigated for their ability to inhibit ectopic calcification. Early derivatives like etidronate (1-hydroxyethylidene-1,1-bisphosphonate) demonstrated utility in Paget’s disease but exhibited limited potency and selectivity. The 1980s saw the development of nitrogen-containing bisphosphonates (e.g., pamidronate ), which leveraged aminoalkyl side chains to enhance affinity for hydroxyapatite and cellular targeting.

The incorporation of long alkyl chains, as seen in dodecylimino derivatives, marked a strategic shift toward optimizing pharmacokinetic properties. By elongating the hydrophobic tail, researchers aimed to prolong skeletal retention and modulate interactions with lipid bilayers. This compound epitomizes this progression, combining the mineral-binding capacity of bisphosphonates with tailored lipophilicity for enhanced bioavailability.

Structural Relationship to Alkylaminobisphosphonate Derivatives

The compound’s structure comprises three key elements:

- Geminal bisphosphonate core : The P–C–P backbone facilitates strong chelation with calcium ions, enabling preferential adsorption onto hydroxyapatite surfaces.

- Dodecylimino bridge : A 12-carbon alkyl chain linked via an imino group (–NH–) to the bisphosphonate moiety. This configuration enhances membrane permeability and prolongs skeletal half-life compared to shorter-chain analogs like octylimino derivatives.

- Triammonium counterions : Neutralization of phosphonate groups with ammonium (NH₄⁺) improves solubility in polar solvents, contrasting with sodium or potassium salts used in earlier bisphosphonates.

Structurally, it aligns with the alkylaminobisphosphonate subclass, which includes compounds like clodronate (dichloromethylene bisphosphonate) and alendronate (4-amino-1-hydroxybutylidene bisphosphonate). However, its extended alkyl chain and ammonium stoichiometry distinguish it from first- and second-generation bisphosphonates, offering a unique balance of hydrophobicity and ionic character.

Comparative analysis with related compounds reveals incremental innovations:

| Feature | This compound | Pamidronate | Clodronate |

|---|---|---|---|

| Alkyl Chain Length | C₁₂ (dodecyl) | C₃ (aminopropyl) | None (chlorinated) |

| Counterions | NH₄⁺ (3 equivalents) | Na⁺ | Cl⁻ |

| Water Solubility | Moderate (enhanced by NH₄⁺) | High | Low |

| Hydroxyapatite Affinity | High (due to P–C–P and C₁₂ chain) | Moderate | High |

Properties

CAS No. |

94202-00-3 |

|---|---|

Molecular Formula |

C14H42N4O6P2 |

Molecular Weight |

424.45 g/mol |

IUPAC Name |

triazanium;[dodecyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate |

InChI |

InChI=1S/C14H33NO6P2.3H3N/c1-2-3-4-5-6-7-8-9-10-11-12-15(13-22(16,17)18)14-23(19,20)21;;;/h2-14H2,1H3,(H2,16,17,18)(H2,19,20,21);3*1H3 |

InChI Key |

JNLGOFDIHZYRPL-UHFFFAOYSA-N |

Canonical SMILES |

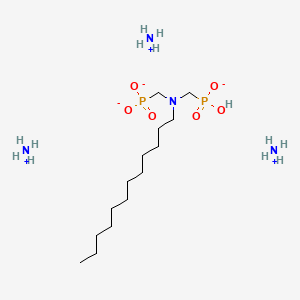

CCCCCCCCCCCCN(CP(=O)(O)[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+] |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Reaction Scheme

The synthesis of this compound generally starts from:

- A dodecylamine derivative (providing the dodecylimino group)

- Formaldehyde or a suitable methylene source

- Phosphorous acid or phosphite reagents for phosphonation

The key reaction involves the Mannich-type condensation where the amine, formaldehyde, and phosphorous acid react to form the bisphosphonate structure with methylene bridges linking the phosphonate groups to the nitrogen atom of the dodecyl chain.

Reaction Conditions

- The reaction is typically conducted under acidic conditions to facilitate the formation of the bisphosphonate.

- Temperature control is critical; moderate heating (e.g., 60–90 °C) is often applied to accelerate the reaction without decomposing sensitive intermediates.

- The reaction mixture is stirred for extended periods (several hours to days) to ensure complete conversion.

- After reaction completion, the mixture is neutralized with ammonia to form the triammonium salt, enhancing solubility and stability.

Purification

- The crude product is purified by recrystallization from suitable solvents such as methanol or water.

- Drying under reduced pressure yields the pure this compound.

Comparative Table of Preparation Parameters

| Parameter | Description/Value | Notes |

|---|---|---|

| Starting amine | Dodecylamine or dodecyl-imino precursor | Provides hydrophobic alkyl chain |

| Phosphorus source | Phosphorous acid or tris(trimethylsilyl) phosphite | Classical vs. modern phosphonation agents |

| Methylene source | Formaldehyde or bis(bromomethyl) derivatives | Mannich-type condensation |

| Solvent | Water, methanesulfonic acid, sulfolane, or DMSO | Solvent choice affects reaction rate |

| Temperature | 60–90 °C | Controlled heating to optimize yield |

| Reaction time | Several hours to days | Microwave-assisted methods reduce time |

| Neutralization agent | Ammonia | Forms triammonium salt for stability |

| Purification method | Recrystallization | Ensures high purity |

Research Findings and Methodological Advances

Classical methods : The traditional approach using phosphorous acid and phosphorus trichloride with carboxylic acid derivatives is well-established but slow and sometimes inefficient for large-scale production.

Microwave-assisted synthesis : This technique significantly reduces reaction times while maintaining comparable yields, making it attractive for industrial applications.

Use of alternative solvents : Employing methanesulfonic acid or ionic liquids improves solubility of intermediates and reaction homogeneity, preventing solidification issues common in classical methods.

One-pot reactions : Recent methodologies involve one-pot synthesis combining amine, formaldehyde, and phosphite reagents, streamlining the process and reducing purification steps.

Ammonium salt formation : Neutralization with ammonia to form triammonium salts enhances the compound’s water solubility and stability, which is critical for its applications.

Chemical Reactions Analysis

Types of Reactions

Triammonium hydrogen ((dodecylimino)bis(methylene))bisphosphonate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphonate derivatives.

Reduction: Reduction reactions can modify the bisphosphonate groups.

Substitution: The dodecyl chain can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate esters, while substitution reactions can introduce different functional groups into the dodecyl chain.

Scientific Research Applications

Triammonium hydrogen ((dodecylimino)bis(methylene))bisphosphonate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential as a biomolecule modifier.

Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Triammonium hydrogen ((dodecylimino)bis(methylene))bisphosphonate involves its interaction with molecular targets such as enzymes and receptors. The bisphosphonate groups can bind to metal ions and other biomolecules, influencing various biochemical pathways. This binding can modulate enzyme activity, cellular signaling, and other physiological processes.

Comparison with Similar Compounds

Key Chemical Properties:

- Molecular Formula: The parent acid, [(dodecylimino)bis(methylene)]bisphosphonic acid, has the formula C₁₄H₃₃NO₆P₂ (molecular weight: 373.36 g/mol).

- Physical Properties : Density = 1.223 g/cm³, boiling point = 565.7°C, and LogP = -0.801.

- Dissociation Constants : The bisphosphonic acid derivative (Lauraphos 301) exhibits pKa₁ = 6.8 and pKa₂ = 8.8.

- Applications : Used as a flotation agent for cassiterite (tin ore) due to its selective adsorption on mineral surfaces, and in biomedical research for bone resorption inhibition.

Comparison with Similar Compounds

Variation in Alkyl Chain Length

Alkylimino-bis(methylene)bisphosphonates differ primarily in the length of their hydrocarbon chains, which significantly impacts their hydrophobicity and industrial efficacy:

Key Findings :

Counterion Variants

The counterion in bisphosphonate salts influences solubility, stability, and industrial compatibility:

Key Findings :

Functional Group Modifications

Structural analogs with alternative functional groups demonstrate divergent biological and chemical behaviors:

Biological Activity

Triammonium hydrogen ((dodecylimino)bis(methylene))bisphosphonate is a member of the bisphosphonate family, which are known for their ability to inhibit bone resorption and exhibit a variety of biological activities. This article explores the compound's biological activity, synthesizing findings from diverse research studies.

Chemical Structure and Properties

Bisphosphonates are characterized by their two phosphonate groups attached to a carbon atom. The specific structure of this compound includes:

- Phosphonate Groups : Essential for its biological activity.

- Dodecylimino Group : Contributes to hydrophobic properties and potential interactions with biological membranes.

The biological activity of bisphosphonates, including this compound, primarily involves:

- Inhibition of Osteoclast Activity : Bisphosphonates interfere with osteoclast function, which is crucial for bone resorption. They inhibit the enzyme farnesyl pyrophosphate synthase (FPPS), disrupting the mevalonate pathway critical for osteoclast survival and function .

- Calcium Chelation : These compounds can chelate calcium ions, affecting bone mineralization processes and further influencing osteoclast activity.

In Vitro Studies

Research has demonstrated that this compound exhibits significant anti-resorptive properties:

- Cell Culture Experiments : Studies show that this compound can reduce osteoclast differentiation and activity in vitro, leading to decreased bone resorption markers.

- Cytotoxicity Assessments : The compound has been evaluated for cytotoxic effects on various cell lines, indicating selective toxicity towards osteoclasts while sparing other cell types.

In Vivo Studies

Animal models have provided insights into the efficacy of this compound:

- Bone Density Measurements : In rodent models, administration of the compound resulted in increased bone mineral density compared to controls.

- Histological Analysis : Examination of bone tissue revealed reduced osteoclast numbers and preserved trabecular architecture.

Case Studies and Clinical Implications

Several case studies have highlighted the potential clinical applications of this compound:

- Osteoporosis Treatment : Patients treated with bisphosphonates have shown improved bone density and reduced fracture rates.

- Paget's Disease Management : The compound may be beneficial in managing Paget's disease due to its ability to inhibit excessive bone remodeling.

Comparative Biological Activity

To better understand the relative effectiveness of this compound, a comparison with other bisphosphonates is presented below:

| Compound Name | Mechanism of Action | Primary Use | Efficacy in Osteoporosis |

|---|---|---|---|

| Triammonium hydrogen | FPPS inhibition | Potential osteoporosis treatment | High |

| Alendronate | FPPS inhibition | Osteoporosis | Very High |

| Risedronate | FPPS inhibition | Osteoporosis | High |

| Zoledronic acid | FPPS inhibition | Osteoporosis, cancer-related bone loss | Very High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.